N-(1H-indazol-7-yl)thiourea CAS 381211-75-2 properties
N-(1H-indazol-7-yl)thiourea CAS 381211-75-2 properties
An In-Depth Technical Guide to N-(1H-indazol-7-yl)thiourea: A Privileged Scaffold Approach for Drug Discovery
Executive Summary
N-(1H-indazol-7-yl)thiourea (CAS 381211-75-2) represents a compelling molecular entity for contemporary drug discovery programs. While specific research on this particular compound is nascent, its structure is a deliberate amalgamation of two well-established pharmacophores: the indazole ring and the thiourea moiety. The indazole scaffold is a cornerstone of numerous approved therapeutics, particularly in oncology, prized for its ability to mimic purine structures and interact with key biological targets like protein kinases.[1][2][3] Concurrently, the thiourea group is a versatile functional motif known for its diverse biological activities, stemming from its potent hydrogen bonding capabilities.[4][5][6] This guide provides a comprehensive technical overview for researchers and drug development professionals, elucidating the compound's physicochemical properties, proposing a robust synthetic pathway, and contextualizing its therapeutic potential. We will delve into the biological rationale for its design, outline detailed experimental workflows for target validation, and provide essential safety and handling protocols, thereby establishing a foundational framework for its exploration as a novel therapeutic candidate.
The Strategic Combination of Privileged Scaffolds
In medicinal chemistry, the concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The indazole nucleus is a quintessential example of such a scaffold. Its bicyclic structure, featuring a fused benzene and pyrazole ring, is a bioisosteric mimic of the endogenous purine ring, enabling it to function as a versatile "hinge-binder" in the ATP-binding pockets of numerous protein kinases.[2][7] This has led to the development of successful drugs for cancer and inflammatory diseases.[2][3]
The thiourea moiety, characterized by a central carbon double-bonded to sulfur and single-bonded to two amines, offers a distinct set of functionalities. Its ability to act as both a hydrogen bond donor and acceptor, coupled with the unique properties of the thione group, has been exploited to generate compounds with a wide spectrum of bioactivities, including anticancer, antibacterial, and antiviral properties.[4][6]
The logical design of N-(1H-indazol-7-yl)thiourea, therefore, is to leverage the target-directing properties of the indazole core with the potent intermolecular interaction capabilities of the thiourea group. This combination creates a molecule with significant potential to explore new chemical space and discover novel biological activities.
Caption: Conceptual merging of two privileged scaffolds to create a novel chemical entity.
Physicochemical & Structural Properties
A precise understanding of a compound's physical and chemical properties is fundamental for its development. The key properties of N-(1H-indazol-7-yl)thiourea are summarized below. The structure is characterized by the thermodynamically stable 1H-indazole tautomer and the thione tautomer of the thiourea group.[4][7]
| Property | Value | Source |
| CAS Number | 381211-75-2 | [8] |
| Molecular Formula | C₈H₈N₄S | [8] |
| Molecular Weight | 192.24 g/mol | [8] |
| Melting Point | 203-204 °C | |
| Appearance | Solid (predicted) | - |
| MDL Number | MFCD03102719 |
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from commercially available 7-nitro-1H-indazole:
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Reduction of the Nitro Group: The nitro group of 7-nitro-1H-indazole is reduced to a primary amine (7-amino-1H-indazole). Standard reduction conditions, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction using tin(II) chloride (SnCl₂) in an acidic medium, are highly effective for this transformation.
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Thiourea Formation: The resulting 7-amino-1H-indazole is reacted with an isothiocyanate-generating reagent. A common and reliable method is the reaction of the amine with benzoyl isothiocyanate, followed by basic hydrolysis to remove the benzoyl protecting group, yielding the desired N-substituted thiourea.[5]
Caption: Proposed two-step synthetic workflow for N-(1H-indazol-7-yl)thiourea.
Experimental Protocol: Synthesis of N-(1H-indazol-7-yl)thiourea
Disclaimer: This is a proposed protocol and must be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Step 1: Synthesis of 7-Amino-1H-indazole
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To a stirred solution of 7-nitro-1H-indazole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 7-amino-1H-indazole.
Step 2: Synthesis of N-(1H-indazol-7-yl)thiourea
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Dissolve benzoyl chloride (1.1 eq) in anhydrous acetone and add potassium thiocyanate (KSCN) (1.1 eq).
-
Heat the mixture to reflux for 1 hour to form benzoyl isothiocyanate in situ.
-
Cool the mixture and add a solution of 7-amino-1H-indazole (1.0 eq) in acetone dropwise.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Remove the solvent under reduced pressure. To the resulting crude intermediate, add a 10% aqueous sodium hydroxide (NaOH) solution.
-
Heat the mixture to 80-90 °C for 4-6 hours to effect hydrolysis of the benzoyl group.
-
Cool the solution and neutralize with dilute hydrochloric acid (HCl) until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(1H-indazol-7-yl)thiourea.
Biological Rationale and Proposed Screening Strategy
The therapeutic potential of N-(1H-indazol-7-yl)thiourea is predicated on the extensive pharmacology of its constituent scaffolds. Indazole derivatives are potent inhibitors of various protein kinases, including FGFR, Pim kinases, and Aurora kinases, making oncology a primary area for investigation.[3][7] The thiourea moiety contributes significant hydrogen bonding potential, which can enhance binding affinity and confer a broad range of activities, including antimicrobial and antiviral effects.[4][5]
A logical first step for characterizing the biological activity of this compound is to perform a broad screening cascade.
Proposed Screening Cascade:
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Primary Biochemical Screening: Screen the compound against a large, diverse panel of protein kinases. This is a high-throughput and direct method to identify potential enzymatic targets. The causality is clear: a reduction in kinase activity (measured, for example, by ADP production) directly implicates the compound as an inhibitor.
-
Secondary Cellular Screening: For any validated hits from the primary screen, the compound should be tested in relevant cell-based assays. For example, if the compound inhibits an oncogenic kinase, it should be tested for anti-proliferative activity in cancer cell lines known to be dependent on that kinase. This step is crucial for confirming that enzymatic inhibition translates to a functional cellular effect.
-
Antimicrobial Screening: Concurrently, the compound should be evaluated for its ability to inhibit the growth of a panel of pathogenic bacteria and fungi to explore its potential outside of oncology.
Caption: A tiered experimental workflow for biological characterization.
Experimental Protocol: Kinase Inhibition Assay (ADP-Glo™ Assay Example)
This protocol describes a luminescent ADP detection assay to measure kinase activity, a self-validating system where the signal is directly proportional to the amount of ADP generated.
-
Reagent Preparation: Prepare kinase buffer, ATP solution, substrate solution, and the test compound (N-(1H-indazol-7-yl)thiourea) at various concentrations (e.g., 10-point serial dilution).
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound or vehicle control (DMSO).
-
Add 5 µL of a 2X kinase/substrate solution.
-
Initiate the reaction by adding 2.5 µL of a 4X ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Calculate the percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.
Safety and Toxicology Profile
No specific safety data sheet (SDS) exists for N-(1H-indazol-7-yl)thiourea. Therefore, a conservative risk assessment must be based on the known hazards of its constituent functional groups.
-
Thiourea: The parent compound, thiourea, is classified as an acute oral toxin, a skin irritant, a skin sensitizer, and is suspected of damaging fertility or the unborn child.[9] It is also listed as a carcinogen under California's Proposition 65.[10]
-
Indazole: The indazole scaffold and its simple derivatives are generally classified as skin and eye irritants and may cause respiratory irritation upon inhalation.[11][12]
Given these potential hazards, N-(1H-indazol-7-yl)thiourea should be handled with care as a potentially toxic and carcinogenic substance.
| Potential Hazard | Associated Moiety | Recommended Precaution |
| Acute Toxicity (Oral) | Thiourea | Do not ingest. Wash hands thoroughly after handling. |
| Carcinogenicity | Thiourea | Handle in a certified chemical fume hood. |
| Reproductive Toxicity | Thiourea | Avoid exposure if pregnant or planning to conceive. |
| Skin/Eye Irritation | Both | Wear nitrile gloves, a lab coat, and safety glasses. |
| Respiratory Irritation | Indazole | Handle as a powder only in a fume hood. |
Standard Handling Procedure: All manipulations involving solid N-(1H-indazol-7-yl)thiourea or its concentrated solutions should be performed in a chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves, is mandatory.
Conclusion and Future Directions
N-(1H-indazol-7-yl)thiourea is a strategically designed molecule that holds considerable promise as a lead compound for drug discovery. By uniting the kinase-targeting prowess of the indazole scaffold with the versatile binding properties of the thiourea moiety, it presents a unique opportunity for identifying novel inhibitors in oncology and potentially other therapeutic areas like infectious diseases. The synthetic route is straightforward, and a clear, tiered screening strategy can efficiently elucidate its biological activity profile. Future work should focus on executing the proposed screening cascade, and should promising activity be identified, initiating a structure-activity relationship (SAR) study to optimize potency, selectivity, and drug-like properties.
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